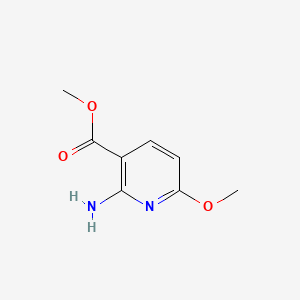

Methyl 2-amino-6-methoxynicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-6-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3. It is a valuable building block in organic synthesis, particularly for the preparation of fused 2-pyridones . This compound is characterized by its methoxy and amino functional groups attached to a nicotinate core, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-methoxynicotinate involves several key steps. One optimized method includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by a microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions . This method ensures improved regioselectivity and purity of the reaction products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of microwave and flow reaction technologies is particularly advantageous in industrial settings due to their ability to enhance reaction rates and product purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-6-methoxynicotinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like palladium on carbon (Pd-C) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Methyl 2-amino-6-methoxynicotinate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of fused 2-pyridones and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of methyl 2-amino-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and amino groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to methyl 2-amino-6-methoxynicotinate include:

- Methyl 6-methoxynicotinate

- 2-Amino-6-methoxypyridine

- 6-Amino-2-methoxynicotinic acid

Uniqueness

This compound is unique due to its specific functional groups and their positions on the nicotinate core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

Methyl 2-amino-6-methoxynicotinate (MAMN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxy group at the 6-position and an amino group at the 2-position of the nicotinate ring. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.21 g/mol

- Appearance : White to off-white solid

- Melting Point : 138–140 °C

Biological Activities

MAMN exhibits a range of biological activities, primarily linked to its interactions with various biological targets. The following are notable areas of research:

1. Antimicrobial Properties

MAMN has demonstrated effectiveness against certain bacterial strains, indicating potential as an antibiotic candidate. Preliminary studies suggest that it may inhibit bacterial growth, although detailed mechanisms remain to be elucidated.

2. Enzyme Inhibition

Research indicates that MAMN may act as an enzyme inhibitor. It has been studied for its potential to inhibit matrix metalloproteinases (MMPs), which play critical roles in tissue remodeling and inflammation. Inhibition of these enzymes could have therapeutic implications in conditions such as osteoarthritis .

3. Neuropharmacological Effects

MAMN's interactions with neurotransmitter systems suggest potential applications in treating central nervous system disorders. Early studies indicate that it may modulate receptor activity, which could influence neurotransmission and related pathways .

The exact mechanism by which MAMN exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including:

- Receptor Modulation : MAMN may bind to receptors involved in neurotransmission, influencing their activity and potentially altering signaling pathways.

- Enzyme Interaction : The compound may inhibit the activity of certain enzymes, particularly those involved in inflammatory processes, thereby modulating physiological responses.

Case Studies and Experimental Data

Several studies have investigated the biological activity of MAMN:

- Antimicrobial Activity : In vitro tests have shown that MAMN exhibits significant antibacterial properties against various strains, supporting its potential as a lead compound for antibiotic development.

- Enzymatic Studies : Inhibitory assays demonstrated that MAMN effectively reduced MMP activity in cytokine-stimulated chondrosarcoma cells, suggesting its utility in treating degenerative diseases like osteoarthritis .

Propiedades

IUPAC Name |

methyl 2-amino-6-methoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRNCDRJMTEMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of the synthetic route described in the paper for producing Methyl 2-amino-6-methoxynicotinate?

A1: The paper highlights two major advantages of their synthetic approach:

- Improved regioselectivity: The use of microwave-assisted reactions, particularly in the 6-methoxylation step, leads to a more regioselective synthesis. This means fewer unwanted byproducts are formed, simplifying purification and increasing yield. []

- Enhanced purity profile: Implementing a microfluidic hydrogenation step for the final deprotection contributes to a purer final product. This is likely due to the precise control over reaction parameters achievable in flow conditions. []

Q2: What is the significance of this compound in organic synthesis?

A2: The paper states that this compound is a valuable building block for the preparation of fused 2-pyridones. [] These fused heterocyclic compounds are important structural motifs in various bioactive molecules and pharmaceuticals. Therefore, having an efficient and scalable synthesis for this building block can facilitate the development of new drugs and materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.